3-chloro-6-nitro-9H-carbazole
Description
Structure
3D Structure
Properties
CAS No. |
17274-73-6 |
|---|---|
Molecular Formula |
C12H7ClN2O2 |
Molecular Weight |
246.65 g/mol |
IUPAC Name |
3-chloro-6-nitro-9H-carbazole |
InChI |
InChI=1S/C12H7ClN2O2/c13-7-1-3-11-9(5-7)10-6-8(15(16)17)2-4-12(10)14-11/h1-6,14H |
InChI Key |
LFMZIXWIKSDZPY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C=CC(=C3)Cl |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C=CC(=C3)Cl |
Synonyms |
3-chloro-6-nitro-9H-carbazole |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 6 Nitro 9h Carbazole and Its Functionalized Derivatives
Classical and Modified Strategies for Carbazole (B46965) Nucleus Construction
The foundational methods for synthesizing the carbazole skeleton have been established for over a century and continue to be relevant, often with modern modifications. nih.govrsc.org
Grabe-Ullman, Clemo-Perkin, and Tauber Methodologies
Grabe-Ullman Synthesis: First reported in 1896, the Grabe-Ullman reaction is a cornerstone of carbazole synthesis. researchgate.netchemicalbook.com The process begins with the diazotization of an o-aminodiphenylamine derivative to form a stable 1-phenyl-1,2,3-benzotriazole intermediate. researchgate.net This triazole, upon heating, undergoes thermal decomposition, extruding nitrogen gas to generate a diradical intermediate that subsequently cyclizes to form the carbazole ring in high yield. researchgate.net This method is particularly powerful as it allows for the synthesis of specifically substituted carbazoles by starting with appropriately functionalized diphenylamines. Notably, the Grabe-Ullman reaction has been successfully employed to prepare chloro-nitro substituted carbazoles, including 3-chloro-6-nitrocarbazole and 1-chloro-3-nitrocarbazole, by using the corresponding substituted 1-phenylbenzotriazoles. researchgate.net
Clemo-Perkin Synthesis: The Clemo-Perkin synthesis involves the reaction of an aniline (B41778) derivative with a cyclohexanone-2-carboxylate ester. The resulting adduct undergoes cyclization and subsequent aromatization, often through dehydrogenation, to yield a tetrahydrocarbazole, which can then be fully aromatized to the carbazole. This method provides access to carbazoles with substitution patterns dictated by the initial aniline and cyclohexanone (B45756) precursors.
Tauber Carbazole Synthesis: The Tauber method, discovered in 1890, involves the acid-promoted, high-temperature cyclization of 2,2'-diaminobiphenyls to produce carbazoles. This synthesis is limited by the accessibility of the required 2,2'-diaminobiphenyl starting materials but can be effective when they are available. The reaction typically requires harsh conditions, such as heating with concentrated phosphoric acid or hydrochloric acid.
Table 1: Comparison of Classical Carbazole Synthesis Methodologies
| Method | Starting Material(s) | Key Intermediate | Conditions | Key Features |
|---|---|---|---|---|
| Grabe-Ullman | o-Aminodiphenylamine | 1-Aryl-1,2,3-benzotriazole | Diazotization, then thermal decomposition | High yield; allows for pre-defined substitution patterns. researchgate.net |
| Clemo-Perkin | Aniline, Cyclohexanone derivative | Tetrahydrocarbazole | Condensation, cyclization, aromatization | Builds the carbocyclic ring as part of the sequence. |
| Tauber | 2,2'-Diaminobiphenyl | None (direct cyclization) | High temperature, strong acid | Direct but requires specific, often complex, starting materials. |
Modern Annulation and Cyclization Approaches
Modern organic synthesis has introduced a variety of advanced annulation and cyclization strategies for building the carbazole framework, often under milder conditions and with greater efficiency than classical methods. nih.gov These include:
Diels-Alder Reactions: The reaction of dienophiles like pyrano[3,4-b]indol-3(9H)-one with alkynes provides a powerful route to constructing the carbazole skeleton with high chemoselectivity. thieme-connect.de
Electrocyclization Reactions: One-pot procedures involving allylation followed by a 6π-electrocyclization and subsequent aromatization can furnish carbazole products efficiently. nih.gov
Cascade Reactions: Unforeseen diversions from classical reactions, such as a diverted Bischler–Napieralski cascade, have been discovered serendipitously, providing novel, metal-free pathways to diversely substituted carbazoles from readily available starting materials. This particular cascade involves a complex sequence of at least ten elementary steps.
Lewis Acid-Catalyzed Annulations: Lewis acids like InCl₃ and BF₃·OEt₂ can catalyze cascade or [3+3] annulation reactions between indole (B1671886) derivatives and other synthons to build highly substituted carbazole frameworks.
Palladium-Catalyzed Coupling Reactions in Carbazole Synthesis
Palladium catalysis has revolutionized carbazole synthesis by enabling the formation of key C-C and C-N bonds with high efficiency and functional group tolerance. These methods often involve intramolecular C-H activation or arylation.
Key strategies include:
Cadogan Reductive Cyclization: This method involves the deoxygenation of biaryl nitro compounds using trivalent phosphorus reagents like triethyl phosphite, often catalyzed by palladium.
Intramolecular C-H Arylation: A widely used approach involves the palladium-catalyzed cyclization of N-phenyl-2-haloaniline derivatives. This strategy forms the central pyrrole (B145914) ring by creating a C-N bond followed by an intramolecular C-C bond via C-H activation.
Tandem and One-Pot Reactions: Efficient syntheses have been developed that combine multiple steps in a single pot. For example, a palladium-catalyzed reaction sequence can achieve both an intermolecular amination (N-arylation) and an intramolecular direct arylation to build the carbazole core from simple anilines and dihaloarenes. researchgate.net Another approach combines a Chan-Lam N-arylation with a subsequent Pd-catalyzed intramolecular C-H activation.
Table 2: Selected Palladium-Catalyzed Carbazole Syntheses
| Starting Materials | Catalyst System | Key Transformation | Reference |
|---|---|---|---|
| 2-Iodo-N-arylanilines | Pd(OAc)₂, DBU | Intramolecular C-H activation | researchgate.net |
| o-Iodoanilines, Silylaryl triflates | CsF, then a Pd catalyst | N-arylation followed by cyclization | |
| Aryl triflates, Anilines | Pd catalyst, O₂ or air | One-pot N-arylation and oxidative biaryl coupling | |
| Anilines, 1,2-Dihaloarenes | Magnetically recoverable Pd nanocatalyst | Tandem reaction under microwave irradiation |
Regioselective Functionalization of the Carbazole Core
To synthesize 3-chloro-6-nitro-9H-carbazole, specific functional groups must be introduced at defined positions on the pre-formed carbazole nucleus. This requires controlled, regioselective reactions. The electronic properties of the carbazole ring—an electron-rich aromatic system—govern its reactivity towards electrophilic substitution.
Directed Electrophilic Substitution for Halogenation
Introducing a chlorine atom at the C-3 position of the carbazole ring is a key step. The carbazole nucleus is susceptible to electrophilic attack, with positions 3, 6, 1, and 8 being the most reactive. Achieving regioselectivity can be challenging and often yields mixtures of isomers.
Modern methods for regioselective halogenation include:
Catalyst-Controlled Halogenation: Copper-catalyzed methods using CuX₂ (X = Cl, Br) with an oxygen oxidant can achieve regioselective halogenation of electron-rich arenes. rsc.org
Enzyme-Mediated Halogenation: Flavin-dependent halogenase enzymes, such as tryptophan 7-halogenase (PrnA), demonstrate remarkable regioselectivity by guiding the reactive halogenating species (HOCl) through a tunnel to the substrate binding site. nih.gov While not directly applied to carbazole itself in all studies, this principle highlights a bio-inspired approach to achieving high selectivity.
Directing Group Strategies: The introduction of a directing group can control the position of halogenation. Recent advances in C-H activation focus on using directing groups to selectively install chlorine at specific aromatic positions, which can be a powerful tool for complex molecule synthesis. nih.gov
For the synthesis of this compound, one strategy is the chlorination of 6-nitrocarbazole. The nitro group is a strong deactivating group and a meta-director. Therefore, in the electrophilic chlorination of 6-nitrocarbazole, the incoming chlorine electrophile would be directed to the positions meta to the nitro group, which are C-3 and C-5, favoring the desired 3-chloro isomer.
Controlled Nitration Procedures for Nitro Group Introduction
The introduction of a nitro group at the C-6 position is the second critical functionalization step. Standard nitrating conditions often involve a mixture of nitric acid and sulfuric acid. However, these harsh conditions can lack regioselectivity and lead to the formation of multiple nitrated products, such as 3-nitro-, 3,6-dinitro-, and 1,3,6,8-tetranitrocarbazole.
Controlled nitration can be achieved by several means:
Milder Nitrating Agents: Using reagents like fuming nitric acid in glacial acetic acid or acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) can offer better control over the degree of nitration. tandfonline.com
Substrate Control: The presence of an existing substituent on the carbazole ring strongly influences the position of subsequent nitration. For the synthesis of this compound, the nitration of 3-chlorocarbazole (B1214643) is a viable route. The chlorine atom is an ortho, para-director. Nitration would therefore be directed to positions C-6 (para) and C-2 (ortho). The C-6 position is generally favored due to reduced steric hindrance, leading to this compound as a major product.
Solid-Phase Nitration: Using zeolites as a reaction medium can enhance regioselectivity. For instance, the nitration of phenol (B47542) within NaY zeolite cages shows remarkable ortho-selectivity, suggesting that spatial constraints imposed by the catalyst can control isomeric outcomes. ias.ac.in
A common laboratory preparation for dinitrocarbazoles involves dissolving carbazole in glacial acetic acid and treating it with a cooled mixture of concentrated nitric and sulfuric acids, keeping the temperature low (e.g., below 10 °C) to control the reaction. This procedure typically yields 3,6-dinitrocarbazole.
Application of Traditional Nitrating Agents
Influence of Substituent Effects on Regioselectivity
The outcome of electrophilic substitution on the carbazole ring is heavily dictated by the electronic effects of existing substituents. The nitrogen atom of the pyrrole ring is a powerful activating group, directing electrophiles to the ortho (1, 8) and para (3, 6) positions. When a substituent is already present, it further modulates this inherent reactivity.
For the synthesis of this compound from 3-chlorocarbazole, the directing effects of both the nitrogen atom and the chlorine substituent must be considered. The chlorine atom is a deactivating but ortho, para-directing group. In this case, the incoming electrophile (NO₂⁺) is directed by two groups. The powerful activating effect of the nitrogen directs the substitution to the 6-position (para to the nitrogen) and the 8-position (ortho to the nitrogen). The chlorine at position 3 also directs incoming groups to its ortho (2, 4) and para (6) positions. The 6-position is favored due to the synergistic directing effect of both the nitrogen (para-directing) and the chlorine (para-directing), and it is sterically more accessible than the 8-position. Computational studies on the nitration of chlorobenzene (B131634) confirm that while the substituent is deactivating, substitution occurs preferentially at the ortho and para positions. nih.gov
Research on related systems provides further insight:
Nitration of 3,6-dichlorocarbazole (B1220011) with acetyl nitrate leads to substitution at the 1 and 8 positions, as the more reactive 3 and 6 positions are already blocked.
Similarly, nitration of 5,11-dihydroindolo[3,2-b]carbazoles occurs at specific positions (C-2,8 or C-6,12) depending on the existing substitution pattern, demonstrating that electrophilic attack happens at the most activated vacant sites.
Table 2: Regioselectivity in the Nitration of Substituted Carbazoles
| Starting Material | Nitrating Agent | Position(s) Nitrated | Rationale | Reference |
| 3-Chlorocarbazole | Standard Nitrating Agent | 6-position (major) | Synergistic para-directing effect of nitrogen and chlorine. | nih.gov, libretexts.org |
| 3,6-Dichlorocarbazole | Acetyl Nitrate | 1,8-positions | The 3 and 6 positions are blocked; nitration occurs at the next most activated sites. | |
| 6,12-Unsubstituted Indolo[3,2-b]carbazoles | Acetyl Nitrate | 6,12-positions | Nitration occurs at the vacant positions of the central benzene (B151609) ring. |
This table is generated based on data from the referenced texts.
Multi-Component Reactions for Diverse Carbazole Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, have become a powerful tool for efficiently synthesizing complex molecular architectures like carbazoles. tandfonline.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
Several MCRs have been developed for carbazole synthesis:
Diels-Alder Strategies: One-pot domino reactions involving an in-situ generated vinylindole (the diene) and a suitable dienophile represent an attractive strategy. For example, polyfunctionalized carbazoles can be synthesized in good yields via a one-pot reaction of 3-(indol-3-yl)-1,3-diphenylpropan-1-ones with chalcones in the presence of p-TsOH and DDQ. beilstein-journals.org
CAN-Catalyzed MCR: A microwave-promoted three-component reaction between o-nitrochalcones, primary amines, and β-dicarbonyl compounds, catalyzed by cerium(IV) ammonium (B1175870) nitrate (CAN), provides highly substituted carbazoles. This process involves a double annulation that forms two C-C and two C-N bonds. acs.org
NH₄I-Promoted Annulation: A metal-free, three-component reaction of indoles, ketones, and nitroolefins promoted by ammonium iodide enables the synthesis of a wide range of carbazoles through a formal [2+2+2] annulation. organic-chemistry.org
These MCR approaches provide access to the core carbazole structure, which can be designed with specific functional groups that could subsequently be converted to the desired 3-chloro-6-nitro pattern.
Green Chemistry Principles in Carbazole Synthesis
Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. This includes the development of transition-metal-free reactions, the use of safer solvents like water, and the application of energy-efficient activation methods such as photocatalysis.
While many cross-coupling reactions to form carbazoles rely on precious metals like palladium, significant progress has been made in developing metal-free alternatives. These methods reduce cost and toxicity associated with residual metals in the final products.
Photostimulated SRN1 Reactions: Substituted 9H-carbazoles can be synthesized in high yields through an intramolecular C–N bond formation of 2′-halo[1,1′-biphenyl]-2-amines. This reaction proceeds via a photoinitiated SRN1 mechanism under mild, transition-metal-free conditions. acs.orgconicet.gov.arnih.gov
Organocatalytic Domino Reactions: A highly efficient synthesis of 3-nitro-9H-carbazoles has been achieved in water using a one-pot domino Michael-Henry/aromatization reaction. The process uses DABCO, an organic base, as a catalyst, avoiding toxic organic solvents entirely. rsc.orgresearchgate.net
"Aromatic Metamorphosis": An innovative metal-free strategy involves the reaction of dibenzothiophene (B1670422) dioxides with anilines. The reaction proceeds through a sequence of intermolecular and intramolecular nucleophilic aromatic substitution (SNAr) steps to yield carbazoles in a single operation. exlibrisgroup.com.cnkyoto-u.ac.jp
Photochemical reactions, which use light as a clean source of energy to drive chemical transformations, are a cornerstone of green chemistry. Several photo-assisted methods for carbazole synthesis have been reported.
Photocatalytic Cyclization: The photocyclization of diarylamines into carbazoles can be achieved using sustainable iron-based catalysts (Fe(phen)₃₂) with oxygen as the oxidant, often under continuous flow conditions for scalability. acs.orgscinapse.io Visible light photocatalysis using iridium complexes has also been employed for the formal [4+2] cycloaddition of indole-derived bromides and alkynes to furnish carbazoles under extremely mild conditions. researchgate.net
Catalyst-Free Photoreactions: A one-pot synthesis of carbazoles has been developed from readily available nitroarenes and Grignard reagents. This method involves a thermal C-N bond coupling followed by a photoinduced aza-6π electrocyclization that requires only irradiation with purple light (390–395 nm) and no external catalysts or additives. rsc.org This approach represents a highly step-economic and green route to the carbazole framework.
Transition-Metal-Free Methodologies
Synthesis of Key Precursors and Intermediates for this compound
The synthesis of this compound involves the preparation of key chlorinated and nitrated carbazole precursors. The strategic introduction of the chloro and nitro groups onto the carbazole skeleton is crucial for obtaining the desired isomer. The primary synthetic routes typically involve either the nitration of a chlorinated carbazole precursor or the chlorination of a nitrated carbazole precursor. This section details the methodologies for preparing these essential intermediates.
Synthesis of Chlorinated Carbazole Precursors
A primary precursor for the synthesis of this compound is 3-chloro-9H-carbazole. This intermediate is generally prepared through the direct chlorination of 9H-carbazole.
One common method involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. In a typical procedure, 9H-carbazole is dissolved in a suitable solvent such as dichloromethane (B109758) and cooled. Sulfuryl chloride is then added dropwise to the solution. The reaction mixture is typically stirred overnight at room temperature to ensure complete conversion. The product, 3-chloro-9H-carbazole, can then be isolated and purified using standard techniques like extraction and column chromatography.
Another approach for the synthesis of chlorinated carbazoles is the use of N-chlorosuccinimide (NCS). This reagent is often used for the chlorination of aromatic compounds. For instance, 3,6-dichlorocarbazole can be synthesized by reacting carbazole with N-chlorosuccinimide in a solvent like dimethylformamide (DMF). google.com While this produces a dichlorinated product, similar methodologies can be adapted to achieve monochlorination by controlling the stoichiometry of the reactants.
The following table summarizes a representative synthetic method for a chlorinated carbazole precursor.
Table 1: Synthesis of 3-chloro-9H-carbazole
| Reactant | Reagent | Solvent | Reaction Conditions | Product |
|---|
Synthesis of Nitrated Carbazole Precursors
The classical method for the nitration of carbazole involves electrophilic aromatic substitution using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction conditions, such as temperature and the ratio of acids, are critical to control the degree of nitration and the regioselectivity. To obtain 3-nitro-9H-carbazole, the reaction is often carried out at low temperatures (e.g., 0-5 °C) to minimize the formation of dinitro and other polynitrated byproducts.
For the synthesis of 3,6-dinitro-9H-carbazole, a more forcing set of conditions is employed. Carbazole is dissolved in a solvent like glacial acetic acid, followed by the addition of concentrated sulfuric acid. A pre-cooled mixture of concentrated nitric acid and sulfuric acid is then added dropwise while maintaining a low temperature (below 10 °C). asianpubs.org After the addition, the reaction is allowed to proceed at room temperature before quenching with ice water to precipitate the dinitrated product. asianpubs.org
The following table provides an overview of synthetic methods for nitrated carbazole precursors.
Table 2: Synthesis of Nitrated Carbazole Precursors
| Starting Material | Reagents | Solvent | Reaction Conditions | Product |
|---|---|---|---|---|
| 9H-Carbazole | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Acetonitrile | 20-25°C, 5-6 hours | 3-nitro-9H-carbazole |
The subsequent step to obtain the final product, this compound, would involve the nitration of 3-chloro-9H-carbazole or the chlorination of 3-nitro-9H-carbazole. The directing effects of the existing substituent on the carbazole ring will determine the position of the incoming electrophile.
Chemical Reactivity and Derivatization Strategies for 3 Chloro 6 Nitro 9h Carbazole Scaffolds
Transformations Involving the Nitro Functionality
The electron-withdrawing nitro group significantly influences the reactivity of the carbazole (B46965) scaffold, making it a primary target for chemical modification.
Selective Reduction to Amino-Carbazoles
The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 3-amino-6-chloro-9H-carbazole, a key building block for more complex derivatives. This conversion can be achieved using various reducing agents, with the choice of reagent often depending on the desired selectivity and reaction conditions.
One common method involves the use of stannous chloride (SnCl₂) in the presence of an acid. For instance, the reduction of related chloro-nitro-carbazole derivatives has been successfully carried out using stannous chloride in a mixture of hydrochloric acid and acetic acid at elevated temperatures. nih.gov This method is effective for converting nitroarenes to their corresponding anilines. mdpi.com
Catalytic hydrogenation is another widely employed technique. Reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas can efficiently reduce the nitro group. For the related compound 3-nitro-9-ethyl-9H-carbazole, catalytic hydrogenation using Pd/C or an iron/hydrochloric acid (Fe/HCl) system has been shown to produce the corresponding amine in high yields of 85–90%. Similarly, catalytic hydrogenation with a nickel catalyst has been used for the reduction of 3-nitro-N-ethylcarbazole. google.com Another effective system for the reduction of aromatic nitro compounds is hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, such as one composed of iron and its oxides. researchgate.netgoogle.com
Table 1: Reagents for Selective Reduction of Nitro-Carbazoles
| Reagent/Catalyst | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| SnCl₂ / HCl, Acetic Acid | 100 °C, 3h | 3-Amino-6-chloro-1,4-dimethyl-9H-carbazole | Good | nih.gov |
| Pd/C or Fe/HCl | Hydrogenation | 3-Amino-9-ethyl-9H-carbazole | 85-90% | |
| Nickel on inert carrier | H₂, ~125 °C, 50-300 psig | 3-Amino-N-ethylcarbazole | High | google.com |
| Hydrazine Hydrate | Ethanol/Dioxane, reflux | 2-(9H-carbazol-9-yl)acetohydrazide | 56% | researchgate.net |
Nucleophilic Aromatic Substitution Reactions of the Nitro Group
The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAᵣ). pressbooks.pubmasterorganicchemistry.com This allows for the direct replacement of the nitro group with various nucleophiles. While less common than reduction, this strategy provides a direct route to introduce new functionalities at the C-6 position. In some cases, the nitro group itself can be displaced, particularly when positioned ortho or para to other activating groups. pressbooks.pub Research has shown that nitroarenes can serve as electrophilic partners in Suzuki-Miyaura coupling reactions, where the Ar–NO₂ bond is cleaved and replaced by an aryl group from an arylboronic acid. organic-chemistry.org This palladium-catalyzed reaction proceeds via oxidative addition of the Ar-NO₂ bond to the catalyst. organic-chemistry.org
Modifications of the Chloro Substituent
The chloro group at the C-3 position is another key site for derivatization, primarily through metal-catalyzed cross-coupling reactions or halogen exchange.
Halogen Exchange Reactions
Halogen exchange reactions, such as the Finkelstein reaction, can be used to replace the chloro substituent with other halogens (bromo, iodo, or fluoro). This can be advantageous as heavier halogens like iodine are often more reactive in subsequent cross-coupling reactions. While specific examples for 3-chloro-6-nitro-9H-carbazole are not abundant in readily available literature, this type of transformation is a standard procedure in organic synthesis. mdpi.comgoogle.com The success of such reactions often depends on the solubility of the salts and the reaction equilibrium.
Cross-Coupling Reactions at the Chloro Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the site of the chloro substituent.
Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. researchgate.netxisdxjxsu.asia It is widely used to synthesize biaryl compounds. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net For these reactions to be successful with aryl chlorides, specialized palladium catalysts and ligands are often required to facilitate the oxidative addition step, which is typically slower than for aryl bromides or iodides.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base. researchgate.net This method is highly versatile for synthesizing arylamines. The choice of ligand, base, and solvent is critical and highly dependent on the specific substrates being coupled. researchgate.net The reaction can be used to introduce primary or secondary amines, as well as other nitrogen-containing heterocycles. acs.org
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System | Citation |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Reagent | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | researchgate.netderpharmachemica.com |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | Pd catalyst, Phosphine Ligand, Base (e.g., NaOtBu) | researchgate.netacs.org |
N-Alkylation and N-Arylation of the Carbazole Nitrogen Atom
The nitrogen atom of the carbazole ring possesses an acidic proton (pKa ≈ 19.9 in DMSO), which can be readily deprotonated by a suitable base to form a carbazolide anion. thieme-connect.de This nucleophilic anion can then react with various electrophiles, such as alkyl halides or aryl halides, to yield N-substituted carbazoles. The presence of the electron-withdrawing nitro group at the C-6 position increases the acidity of the N-H proton (pKa of 3-nitro-9H-carbazole is ~14.1), making deprotonation even more facile. thieme-connect.dethieme-connect.de
Standard conditions for N-alkylation involve reacting the carbazole with an alkyl halide (e.g., ethyl chloride, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium hydroxide (B78521) in a polar aprotic solvent such as DMF or acetone. google.comresearchgate.net Microwave-assisted methods have also been developed to accelerate this reaction significantly. researchgate.net
N-arylation can be achieved through copper-catalyzed Ullmann condensation or, more commonly, through palladium-catalyzed Buchwald-Hartwig amination with aryl halides. rsc.org For example, 9-(4-nitrophenyl)-9H-carbazole can be synthesized in excellent yield via nucleophilic substitution of 1-fluoro-4-nitrobenzene (B44160) with carbazole. rsc.org
Table 3: Conditions for N-Alkylation of Carbazoles
| Electrophile | Base | Solvent/Conditions | Product | Citation |
|---|---|---|---|---|
| Alkyl Halide | K₂CO₃ | Microwave irradiation | N-Alkylcarbazole | researchgate.net |
| Ethyl Chloride | NaOH | o-dichlorobenzene, 100 °C | N-Ethylcarbazole | google.com |
| Benzyl Bromide | N/A | 160 °C, 24h | 9-Benzylcarbazole | rsc.org |
| Ethyl Chloroacetate | N/A | Ethanol, reflux | Ethyl 9H-carbazol-9-ylacetate | arabjchem.org |
Mannich Reactions and Other Carbon-Carbon Bond Formations on the Carbazole Ring
The functionalization of the carbazole ring system through the formation of new carbon-carbon bonds is a cornerstone of synthetic strategies aimed at elaborating the core structure. These reactions can be directed at the nitrogen atom or the carbon framework itself.
Mannich Reactions
The Mannich reaction is a prominent method for introducing aminomethyl groups, typically by reacting a compound with an active hydrogen atom with formaldehyde (B43269) (or another aldehyde) and a secondary amine. asianpubs.org In the context of carbazoles, the N-H proton is sufficiently acidic to participate in this condensation, leading to N-Mannich bases. Research on 3,6-dinitro-9H-carbazole, a close structural analog of this compound, demonstrates this reactivity. Equimolar amounts of the dinitrocarbazole and a secondary amine are dissolved in methanol (B129727) under cold conditions, followed by the addition of an aldehyde and refluxing for several hours to yield the corresponding N-Mannich base. asianpubs.org This transformation provides a straightforward route to append flexible, functionalized side chains to the carbazole nitrogen.
A series of novel 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines were synthesized from a carbazole derivative which underwent a Mannich reaction with piperazine (B1678402) and various aromatic aldehydes. researchgate.net
Table 1: Synthesis of N-Mannich Bases from 3,6-Dinitrocarbazole
This table is representative of the general Mannich reaction on a carbazole scaffold analogous to this compound.
| Carbazole Substrate | Aldehyde | Secondary Amine | Product Structure (General) | Ref. |
| 3,6-Dinitro-9H-carbazole | Formaldehyde | Dimethylamine | 9-(Dimethylaminomethyl)-3,6-dinitro-9H-carbazole | asianpubs.org |
| 3,6-Dinitro-9H-carbazole | Acetaldehyde | Diethylamine | 9-(1-Diethylaminoethyl)-3,6-dinitro-9H-carbazole | asianpubs.org |
| 3,6-Dinitro-9H-carbazole | Formaldehyde | Piperidine | 3,6-Dinitro-9-(piperidin-1-ylmethyl)-9H-carbazole | asianpubs.org |
Other Carbon-Carbon Bond Formations
Beyond the Mannich reaction, several other strategies are employed to form C-C bonds on carbazole systems.
Benzannulation of Nitroindoles: An effective method for constructing functionalized carbazole rings involves the benzannulation of nitroindoles. In one study, various 3-nitroindoles were reacted with alkylidene azlactones in the presence of potassium carbonate to yield 4-hydroxycarbazole (B19958) derivatives. acs.orgnih.gov Notably, the reaction of 6-chloro-3-nitroindole (a precursor sharing the substitution pattern of the target molecule) with an alkylidene azlactone furnished the corresponding carbazole in a 43% yield. acs.orgnih.gov This pathway highlights a synthetic route to the carbazole core itself, establishing key C-C bonds in the process.
Table 2: Synthesis of 4-Hydroxycarbazole Derivatives via Benzannulation of 3-Nitroindoles
| 3-Nitroindole Reactant | Alkylidene Azlactone Reactant | Yield (%) | Ref. |
|---|---|---|---|
| 5-Methyl-3-nitroindole | 2-phenyl-4-benzylidene-5(4H)-oxazolone | 92 | acs.orgnih.gov |
| N-Tosyl-3-nitroindole | 2-phenyl-4-(4-methoxybenzylidene)-5(4H)-oxazolone | 47 | acs.orgnih.gov |
| 6-Chloro-3-nitroindole | 2-phenyl-4-benzylidene-5(4H)-oxazolone | 43 | acs.orgnih.gov |
Palladium-Catalyzed Reactions: Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for functionalizing carbazoles. rsc.org Strategies such as Buchwald-Hartwig amination followed by C-H arylation can be used to construct complex carbazole systems in a one-pot process. acs.org The electronic nature of the substituents plays a critical role; for example, the presence of a nitro group can significantly influence the outcome, sometimes inhibiting cyclization and leading to the isolation of the intermediate secondary aniline (B41778) instead of the desired tetracyclic carbazole. acs.orgacs.org
Oxidative Transformations of Carbazole Derivatives
The oxidation of carbazole derivatives can lead to a variety of products, including carbazolequinones, which are of interest for their biological activity. A common strategy involves the oxidation of a carbazolone precursor. For instance, 1,2-dihydrocarbazol-4(3H)-one can be oxidized to the corresponding carbazole alkaloid murrayaquinone-A using the oxidant 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). wvu.edu This transformation introduces a quinone moiety onto the carbazole framework, a significant structural modification that alters its electronic and pharmacological properties.
While direct oxidation of the this compound core is less commonly documented, the general principle of oxidizing a reduced carbazole derivative (a carbazolone) provides a viable synthetic route to highly functionalized, oxidized products. This two-step approach, involving the initial synthesis of a carbazolone followed by oxidation, is a key strategy in the synthesis of naturally occurring carbazole alkaloids. wvu.edu
Design Principles for Further Functionalization Towards Complex Molecules
The rational design of complex molecules based on the this compound scaffold hinges on understanding the interplay of its inherent structural and electronic features.
Reactivity of the N-H Position: The N-H proton is the most acidic site, facilitated by the electron-withdrawing nitro group. thieme-connect.de This makes N-alkylation and N-acylation highly favorable initial steps. Such modifications can protect the nitrogen, improve solubility, and sterically or electronically influence subsequent reactions on the aromatic rings. thieme-connect.de The Mannich reaction at this site is a prime example of leveraging this acidity. asianpubs.org
Influence of Ring Substituents: The chloro and nitro groups are deactivating for electrophilic aromatic substitution. However, they activate the carbazole ring for nucleophilic aromatic substitution, although this pathway is often less synthetically exploited than transformations involving the N-H or C-H bonds via catalysis. For C-C bond formation, these electron-withdrawing groups are crucial. They influence the regioselectivity of metal-catalyzed C-H activation and can determine the feasibility of certain cyclization reactions. acs.orgacs.org For example, the strong electron-withdrawing nature of a nitro group was found to prevent a desired C-C bond-forming cyclization in a palladium-catalyzed sequence. acs.orgacs.org
Multi-Step Synthetic Strategies: Building complex molecules from this scaffold typically involves a multi-step approach. A common sequence is:
N-Functionalization: Alkylation or acylation at the nitrogen atom to introduce a desired side chain or directing group. thieme-connect.de
Modification of Existing Groups: The nitro group is a versatile functional handle. It can be reduced to an amino group, which is a powerful directing group for electrophilic substitution and a nucleophile for building further complexity.
Transition Metal Catalysis: The C-Cl bond provides a site for classic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Furthermore, C-H activation/functionalization at positions dictated by the existing substituents offers a modern approach to introduce new C-C or C-heteroatom bonds with high regioselectivity. rsc.orgresearchgate.net
By combining these principles—leveraging the reactive N-H site, understanding the electronic influence of the chloro and nitro groups, and employing multi-step synthetic sequences involving functional group interconversion and modern catalysis—the this compound scaffold serves as a versatile platform for the design and synthesis of complex, high-value molecules.
Advanced Spectroscopic and Structural Elucidation Techniques in Carbazole Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of carbazole (B46965) derivatives. While specific experimental spectra for 3-chloro-6-nitro-9H-carbazole are not widely published, its ¹H and ¹³C NMR spectral features can be reliably predicted based on established principles and data from analogous compounds. thieme-connect.deresearchgate.net
In the ¹H NMR spectrum, the protons on the carbazole ring system exhibit characteristic chemical shifts and coupling patterns. The proton of the N-H group is expected to appear as a broad singlet, typically at a high chemical shift (δ > 10 ppm), due to its acidic nature. rsc.org The aromatic protons are influenced by the electronic effects of the chloro and nitro substituents. The strongly electron-withdrawing nitro group at the C-6 position causes significant deshielding (a downfield shift) of the adjacent protons at C-5 and C-7. Similarly, the chloro group at C-3 will influence the chemical shifts of its neighboring protons at C-2 and C-4.
In the ¹³C NMR spectrum, the carbons directly attached to the electron-withdrawing nitro (C-6) and chloro (C-3) groups are expected to show significant shifts. rsc.org The C-6 carbon would be shifted downfield due to the nitro group's deshielding effect. The chemical shifts of all other carbons provide a complete map of the molecule's carbon framework, confirming the substitution pattern.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |
|---|---|---|
| ¹H (N-H) | > 10.0 (broad singlet) | Acidic proton on nitrogen heteroatom. rsc.org |
| ¹H (Aromatic) | 7.0 - 9.0 | Electron-withdrawing effects of -NO₂ and -Cl groups cause downfield shifts, particularly for adjacent protons. |
| ¹³C (C-3) | Downfield shifted | Direct attachment to electronegative Cl atom. |
| ¹³C (C-6) | Significantly downfield shifted | Strong deshielding by the -NO₂ group. rsc.org |
| ¹³C (Aromatic) | 110 - 150 | Substitution pattern dictates the precise chemical shifts across the carbazole skeleton. |
Infrared (IR) and Mass Spectrometry in Elucidating Molecular Frameworks
Infrared (IR) spectroscopy and Mass Spectrometry (MS) offer complementary information vital for confirming the molecular framework of this compound.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show several characteristic absorption bands. A sharp band in the region of 3400-3300 cm⁻¹ corresponds to the N-H stretching vibration. bas.bg The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The most diagnostic peaks are those from the nitro group, which exhibits two strong stretching vibrations: an asymmetric stretch (ν_as) between 1560-1500 cm⁻¹ and a symmetric stretch (ν_s) between 1390-1330 cm⁻¹. researchgate.net The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 800-600 cm⁻¹.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₇ClN₂O₂), the molecular ion peak (M⁺) in the mass spectrum would appear as a characteristic isotopic cluster. matrix-fine-chemicals.com Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two peaks at m/z 246 and m/z 248 would be observed, with relative intensities of about 3:1. Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) or the chlorine atom (-Cl, 35/37 Da).
Table 2: Expected IR and MS Data for this compound
| Technique | Feature | Expected Value / Observation |
|---|---|---|
| IR Spectroscopy | N-H Stretch | ~3400-3300 cm⁻¹ |
| Aromatic C-H Stretch | >3000 cm⁻¹ | |
| Asymmetric NO₂ Stretch | ~1560-1500 cm⁻¹ researchgate.net | |
| Symmetric NO₂ Stretch | ~1390-1330 cm⁻¹ researchgate.net | |
| Mass Spectrometry | Molecular Ion (M⁺) | Isotopic peaks at m/z 246 and 248 (ratio ~3:1). matrix-fine-chemicals.com |
| Key Fragments | [M-NO₂]⁺, [M-Cl]⁺ |
X-ray Crystallographic Analysis for Conformation and Supramolecular Assembly
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including its conformation and how molecules pack together in a crystal lattice.
Single Crystal X-ray Diffraction of Chloro-Nitro Carbazole Derivatives
For chloro-nitro substituted carbazoles, the analysis would reveal precise bond lengths, bond angles, and torsion angles. The presence of the nitro group is known to facilitate specific intermolecular interactions. For instance, studies on 3-nitro-9H-carbazole have shown that the nitro group's oxygen atoms participate in weak C–H···O hydrogen bonds with adjacent carbazole rings, which helps to stabilize the crystal lattice. Similarly, the chlorine atom can participate in C–H···Cl interactions, further influencing the molecular packing. researchgate.net
Analysis of Steric and Electronic Influences on Molecular Packing
The arrangement of molecules in a crystal, or supramolecular assembly, is governed by a delicate balance of steric and electronic factors. In this compound, both substituents play a critical role.
Electronic Influences: The electron-withdrawing nature of both the chloro and nitro groups creates a significant dipole moment in the molecule. These dipole-dipole interactions are a major driving force in the crystal packing. Furthermore, the electron-rich carbazole ring system can engage in π-π stacking interactions with neighboring molecules. The distances between the stacked aromatic planes, typically between 3.4 and 3.6 Å, are indicative of charge-transfer interactions that contribute to the stability of the crystal.
Steric Influences: While not excessively bulky, the substituents guide the geometry of the intermolecular interactions. The positions of the chloro and nitro groups dictate the possible orientations for hydrogen bonding and π-π stacking, preventing certain packing arrangements and favoring others to minimize steric hindrance and maximize attractive forces.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for detecting and characterizing chemical species that have unpaired electrons, such as free radicals. nih.gov While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state, it can form a paramagnetic radical anion under certain conditions.
Nitroaromatic compounds are known to be readily reduced, accepting an electron to form a nitroaromatic anion radical. This process is relevant in various chemical and biological systems. EPR spectroscopy is the primary method to confirm the formation of such a radical. The EPR spectrum provides information about the g-value and hyperfine coupling constants, which are characteristic of the radical's electronic structure. fsu.edu The unpaired electron often delocalizes over the aromatic system, and its interaction with magnetic nuclei (like ¹⁴N of the nitro group and ¹H of the ring) results in a complex hyperfine splitting pattern in the EPR spectrum. Analysis of this pattern allows for mapping the spin density distribution across the molecule, providing deep insight into the electronic structure of the radical intermediate. fsu.edu
Vibrational Spectroscopy for Understanding Molecular Interactions
Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful method for probing the structure and intermolecular interactions of molecules. nih.govsmu.edu For this compound, these techniques can reveal subtle details about its molecular environment.
The frequency of the N-H stretching vibration is particularly sensitive to hydrogen bonding. In a non-interacting state (e.g., in a dilute nonpolar solution), the N-H stretch appears as a sharp band at a higher frequency. In the solid state, if the N-H group acts as a hydrogen bond donor, this band will broaden and shift to a lower frequency. The magnitude of this shift can be correlated with the strength of the hydrogen bond.
Furthermore, computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra. worldscientific.com By calculating the theoretical vibrational frequencies and comparing them to the experimental IR and Raman spectra, a precise assignment of each vibrational mode can be achieved. This combined approach allows for a detailed understanding of how substituents like chlorine and the nitro group affect the vibrational modes of the entire carbazole skeleton and how intermolecular forces in the solid state perturb these vibrations. researchgate.net Isotopic substitution, for example replacing hydrogen with deuterium, can also be used to help assign specific vibrational modes. libretexts.org
Computational Chemistry and Theoretical Investigations of 3 Chloro 6 Nitro 9h Carbazole Systems
Density Functional Theory (DFT) Studies for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering a balance between computational cost and accuracy. For substituted carbazoles, DFT studies are crucial for understanding how different functional groups influence their geometric and electronic characteristics. nih.govicm.edu.pl DFT calculations for nitro derivatives of carbazoles have shown that the substitution of a nitro group, which is strongly electron-withdrawing, significantly perturbs the π-electron delocalization within the aromatic system. nih.gov Theoretical calculations using methods like B3LYP with a 6-311G(d,p) basis set have proven effective in correlating theoretical findings with experimental results for similar heterocyclic systems. tandfonline.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular stability and the energy required for electronic excitation. tandfonline.comdur.ac.uk
In the case of 3-chloro-6-nitro-9H-carbazole, the presence of the electron-withdrawing nitro group and the electronegative chloro group is expected to lower the energies of both the HOMO and LUMO compared to the parent carbazole (B46965) molecule. The nitro group, in particular, significantly stabilizes the LUMO, leading to a smaller HOMO-LUMO gap. This reduced energy gap suggests higher chemical reactivity and is consistent with the red-shifted absorption maxima observed in the UV-Vis spectra of similar nitro-substituted aromatic compounds. researchgate.net
DFT calculations allow for the quantification of these energies and related global reactivity descriptors, as illustrated in the table below. A lower chemical potential and a higher electrophilicity index point towards the electrophilic nature of the molecule. tandfonline.com
| Parameter | Symbol | Calculated Value (eV) | Formula |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.15 | - |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.55 | - |
| Energy Gap | ΔE | 3.60 | ELUMO - EHOMO |
| Ionization Potential | I | 7.15 | -EHOMO |
| Electron Affinity | A | 3.55 | -ELUMO |
| Global Electronegativity | χ | 5.35 | (I + A) / 2 |
| Chemical Potential | μ | -5.35 | -(I + A) / 2 |
| Global Hardness | η | 1.80 | (I - A) / 2 |
| Global Softness | S | 0.278 | 1 / (2η) |
| Electrophilicity Index | ω | 7.94 | μ2 / (2η) |
Note: The values presented are representative and derived from trends observed in DFT studies of structurally related nitro- and chloro-substituted aromatic compounds. tandfonline.com
DFT calculations are instrumental in predicting the reactivity of molecules and the regioselectivity of their reactions. The distribution of the frontier orbitals and the Molecular Electrostatic Potential (MEP) map are key indicators of reactive sites.
The MEP map illustrates the charge distribution across a molecule, highlighting regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would show a region of high negative potential (red/yellow) around the oxygen atoms of the nitro group, making this an attractive site for electrophiles. Conversely, a region of positive potential (blue) would be expected around the hydrogen atom of the N-H group, indicating a site for nucleophilic interaction or hydrogen bond donation. tandfonline.com
The locations of the HOMO and LUMO also predict regioselectivity. The LUMO is typically localized on the more electron-deficient parts of the molecule. In this case, it would be concentrated over the nitro-substituted benzene (B151609) ring, indicating that this ring is the most likely site for a nucleophilic aromatic substitution reaction. The HOMO is generally distributed over the carbazole nitrogen and the adjacent, less-substituted benzene ring, marking these as the probable sites for electrophilic attack.
Frontier Molecular Orbital (HOMO-LUMO) Analysis in Substituted Carbazoles
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding their potential biological activity. mdpi.comworldscientific.com Carbozole derivatives have been extensively studied as potential inhibitors for various biological targets, including proteins involved in cancer and viral diseases. mdpi.comworldscientific.comresearchgate.net
Docking simulations for this compound against a relevant biological target, such as a protein kinase or topoisomerase implicated in cancer, can reveal its binding mode and affinity. worldscientific.com The simulation places the ligand into the protein's active site and calculates a scoring function, often expressed as a binding energy in kcal/mol, which estimates the strength of the interaction. Lower binding energies typically indicate a more stable protein-ligand complex. mdpi.com
The analysis of the docked pose reveals specific intermolecular interactions. For this compound, key interactions could include:
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors.
π-π Stacking: The planar carbazole ring system can form favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site.
Halogen Bonding: The chlorine atom can participate in halogen bonding with electron-donating atoms in the protein backbone or side chains.
Hydrophobic Interactions: The aromatic rings contribute to hydrophobic interactions with nonpolar residues.
| Biological Target | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Topoisomerase II (Hypothetical) | This compound | -8.5 | Asp479 | Hydrogen Bond (with N-H) |
| Tyr805 | π-π Stacking | |||
| Arg483 | Hydrogen Bond (with -NO2) |
Note: The data is hypothetical, based on typical results from docking studies of similar carbazole derivatives with protein targets. mdpi.comworldscientific.com
Investigation of Binding Modes and Interaction Energies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties (descriptors), QSAR models can predict the activity of new, untested compounds. nih.gov
For a series of carbazole derivatives, a QSAR model could be developed to predict their inhibitory activity (e.g., IC50) against a specific enzyme or cell line. The model is built using a set of known active compounds (the training set) and then validated with a separate set of compounds (the test set). Descriptors used in QSAR can be classified as:
Electronic: HOMO/LUMO energies, dipole moment, partial atomic charges.
Steric: Molecular weight, volume, surface area.
Hydrophobic: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological: Descriptors that describe the connectivity and branching of the molecule.
Quantum Chemical: Parameters derived from DFT, such as electronegativity and hardness. tandfonline.com
A hypothetical QSAR equation for a series of substituted carbazoles might look like:
log(1/IC50) = β0 + β1(LogP) + β2(ELUMO) + β3(TPSA)
Where TPSA is the Topological Polar Surface Area, a descriptor related to a molecule's ability to permeate cell membranes. Such models are valuable for prioritizing which compounds to synthesize and test in the early stages of drug discovery. nih.gov
| Compound | LogP | ELUMO (eV) | TPSA (Å2) | Observed log(1/IC50) | Predicted log(1/IC50) |
|---|---|---|---|---|---|
| Carbazole | 3.13 | -0.85 | 15.79 | 4.2 | 4.3 |
| 3-nitro-9H-carbazole | 3.22 | -3.41 | 61.61 | 5.8 | 5.7 |
| 3-chloro-9H-carbazole | 3.84 | -1.02 | 15.79 | 4.9 | 4.8 |
| This compound | 3.93 | -3.55 | 61.61 | 6.5 | 6.6 |
Note: This table presents hypothetical data to illustrate the principle of a QSAR model. TPSA and LogP values are based on related structures. chemscene.com
Computational Studies on Charge Transport Properties
The efficiency of organic electronic devices is intrinsically linked to the charge transport characteristics of the constituent organic materials. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict and understand these properties at a molecular level. Key parameters governing charge transport include reorganization energy and frontier molecular orbital (HOMO-LUMO) energies.
Carbazole and its derivatives are known for their excellent hole-transporting capabilities. mdpi.com The charge transport in these materials is influenced by the molecular structure and the presence of functional groups. icm.edu.pl For instance, the introduction of electron-withdrawing groups like bromo substituents at the 3,6-positions of the carbazole unit has been shown to increase the oxidation standard potential compared to the non-substituted equivalent. ub.edu This suggests that the chloro and nitro groups in this compound would significantly impact its electronic properties.
Reorganization Energy:
The reorganization energy (λ) is a critical parameter that describes the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy is generally associated with a higher charge transfer rate. DFT calculations are a common method to estimate both the internal (intramolecular) and external (intermolecular) reorganization energies.
The table below presents theoretical reorganization energies for carbazole and related compounds, illustrating the range of values observed in this class of materials.
| Compound | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Computational Method |
| Carbazole (Cz) | 0.18 | - | DFT |
| Benzo[a]carbazole (BaCz) | 0.22 | 0.13 | DFT |
| Benzo[b]carbazole (BbCz) | 0.18 | 0.11 | DFT |
| Benzo[c]carbazole (BcCz) | 0.23 | 0.13 | DFT |
This table is generated based on data from related carbazole compounds to illustrate the concept of reorganization energy. icm.edu.pl
For this compound, the strong electron-withdrawing nature of the nitro and chloro groups is expected to significantly influence its reorganization energy, likely making it a better electron transporter (n-type) compared to the parent carbazole which is a hole transporter (p-type).
Frontier Molecular Orbitals (HOMO/LUMO):
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial for determining the charge injection and transport properties of a material. The HOMO-LUMO energy gap also dictates the electronic absorption and emission properties. In carbazole derivatives, these energy levels can be tuned by introducing different substituents. For instance, studies on 3,6-diphenyl-9-hexyl-9H-carbazole derivatives have shown that adding electron-withdrawing groups like a nitro group leads to a red shift in absorption and emission maxima. researchgate.net
Theoretical calculations on various carbazole derivatives have demonstrated the tunability of their HOMO and LUMO levels. mdpi.com For this compound, the presence of both chloro and nitro groups would lower both the HOMO and LUMO energy levels, with a potentially significant reduction in the energy gap, which could be beneficial for applications in organic electronics. mdpi.com
In Silico Assessment of Molecular Profiles for Lead Optimization
In the realm of drug discovery, computational methods, or in silico studies, are instrumental in the early stages of lead compound identification and optimization. worldscientific.com These methods predict the pharmacokinetic and pharmacodynamic properties of a molecule, helping to prioritize candidates for synthesis and further testing. For a molecule like this compound, in silico assessment can provide valuable insights into its potential as a therapeutic agent.
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug design, this is used to predict the binding affinity and mode of interaction of a small molecule ligand with a protein target. Numerous studies have employed molecular docking to evaluate the potential of carbazole derivatives as inhibitors of various biological targets. researchgate.netnih.gov
For example, docking studies on carbazole derivatives have been used to investigate their potential as anticancer agents by targeting proteins like topoisomerase. worldscientific.comresearchgate.net A study on N-substituted carbazole derivatives explored their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. researchgate.net The binding energies and interaction modes obtained from these studies help in understanding the structure-activity relationship (SAR) and in designing more potent inhibitors. researchgate.net
While a specific molecular docking study for this compound against a particular target is not documented in the provided context, the general applicability of this method to carbazole systems is well-established. A hypothetical docking study of this compound would involve selecting a relevant protein target and using computational software to predict its binding affinity and key interactions, which would be influenced by the chloro and nitro substituents.
ADME Profile Prediction:
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico tools can predict these properties based on the molecular structure, allowing for early-stage filtering of compounds with unfavorable profiles. tandfonline.com For carbazole derivatives, in silico ADME predictions have been used to assess their drug-likeness. researchgate.netresearchgate.net
The table below shows examples of predicted ADME properties for a series of N-substituted carbazole derivatives designed as AChE inhibitors. researchgate.net
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted BBB passage |
| 4a (4-Nitro) | - | - | - | - | - |
| 4b (4-Chloro) | - | - | - | - | - |
| 4g (3-Nitro) | - | - | - | - | - |
| 4h (3-Chloro) | - | - | - | - | - |
Data for specific values in this table is not available in the provided search results, but the table structure is based on typical in silico ADME prediction studies for carbazole derivatives. researchgate.net
For this compound, in silico tools would be used to calculate properties like its lipophilicity (LogP), solubility, and potential to cross the blood-brain barrier (BBB). The presence of the polar nitro group and the halogen would significantly influence these properties. The optimization of these molecular characteristics is a key aspect of the lead optimization process in drug discovery. imperial.ac.uk
Applications in Advanced Functional Materials and Optoelectronic Devices
Carbazole-Based Hole-Transporting Materials (HTMs) in Perovskite Solar Cells
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. A critical component of high-performance PSCs is the hole-transporting material (HTM), which selectively extracts and transports positive charge carriers (holes) from the perovskite absorber layer to the electrode. Carbazole-based compounds have been extensively investigated and utilized as effective HTMs due to their inherent properties. mdpi.comresearchgate.net
Design Principles for Enhanced Photovoltaic Performance
The design of efficient carbazole-based HTMs for PSCs revolves around several key principles aimed at optimizing their electronic and physical properties. The energy levels of the HTM, particularly the Highest Occupied Molecular Orbital (HOMO), must align well with the valence band of the perovskite material to ensure efficient hole extraction. researchgate.net Furthermore, the material should possess high hole mobility to facilitate rapid charge transport and minimize recombination losses.
Blocking the reactive 3 and 6 positions of the carbazole (B46965) core is a common strategy to prevent unwanted dimerization and polymerization reactions of the radical cations, which can degrade device performance. researchgate.net Introducing various substituents at these and other positions, such as the 2,7- and 9-positions, allows for the modulation of the molecule's electronic properties, solubility, and film-forming characteristics. bohrium.comresearchgate.net For instance, incorporating electron-donating groups can raise the HOMO level, while electron-withdrawing groups can lower it, providing a means to fine-tune the energy level alignment with the perovskite layer. researchgate.net
Electrochemical Behavior and Charge Mobility Studies
The electrochemical behavior of carbazole-based HTMs is a crucial indicator of their suitability for PSCs. Cyclic voltammetry is a standard technique used to determine the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of these materials. The reversibility of the oxidation process is also a key factor, as stable radical cations are necessary for efficient and long-lasting device operation. mdpi.com
Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Emitters
Carbazole derivatives are integral to the advancement of Organic Light-Emitting Diodes (OLEDs), serving as versatile components in these devices. researchgate.netoldcitypublishing.com Their high triplet energy, good thermal stability, and excellent hole-transporting properties make them particularly suitable for use as host materials and in the development of phosphorescent emitters. bohrium.com
Carbazole as Host Materials for Blue Phosphorescence
One of the significant challenges in OLED technology is the development of stable and efficient blue phosphorescent emitters. Carbazole-based materials have proven to be excellent hosts for these emitters. researchgate.net A high triplet energy level is a critical requirement for a host material in a phosphorescent OLED (PhOLED) to ensure efficient energy transfer to the phosphorescent guest (emitter) without quenching the emission. Carbazole's inherent high triplet energy makes it an ideal candidate for this role. bohrium.com
Furthermore, the ability to form uniform amorphous films is essential for high-quality OLED devices, as it prevents aggregation that can lead to color impurities and reduced efficiency. oldcitypublishing.com The highly branched and well-defined structures that can be achieved with carbazole derivatives help in forming these desirable amorphous layers. oldcitypublishing.com
Tunable Photophysical Properties through Structural Modification
The photophysical properties of carbazole derivatives can be precisely tuned through structural modifications. By introducing different functional groups at various positions on the carbazole ring, researchers can alter the emission color, quantum yield, and other key photophysical parameters. bohrium.comresearchgate.net
For example, the introduction of electron-withdrawing groups, such as a nitro group, can lead to a red-shift in the emission spectrum. researchgate.net Conversely, other modifications can result in blue-shifted emissions. This tunability is crucial for creating OLEDs that can produce a wide range of colors for display and lighting applications. Quantum mechanical calculations are often employed to predict how different substituents will affect the photophysical properties, aiding in the rational design of new materials with desired characteristics. researchgate.net
Organic Photovoltaic Devices (OPVs) and Sensitizers
In addition to their role in PSCs, carbazole derivatives are also important materials in the field of organic photovoltaics (OPVs). Their electron-donating nature and excellent hole-transporting capabilities make them suitable for use as the donor material in bulk heterojunction (BHJ) solar cells. bohrium.comoldcitypublishing.com
In a typical BHJ-OPV, a blend of a donor and an acceptor material forms the active layer. The carbazole-based donor absorbs photons and generates excitons (bound electron-hole pairs). The HOMO energy levels of carbazole derivatives make them promising donor materials for efficient charge separation at the donor-acceptor interface, particularly when paired with fullerene-based acceptors. oldcitypublishing.com
Furthermore, carbazole-based compounds can be engineered to act as sensitizers in dye-sensitized solar cells (DSSCs), although this application is less common than their use in PSCs and OPVs. In this context, the carbazole moiety acts as the light-absorbing component (chromophore) that injects electrons into the semiconductor's conduction band.
Electron-Donating Materials in Donor-Acceptor Architectures
Carbazole and its derivatives are well-regarded as electron-donating moieties in the development of donor-acceptor (D-A) architectures. dergipark.org.tr These systems are fundamental to the operation of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. The carbazole unit's ability to be easily functionalized at its 3, 6, and 9 positions allows for the fine-tuning of its electronic properties to match the requirements of specific applications. dergipark.org.tr
In D-A systems, the electron-rich carbazole acts as the donor, while an electron-deficient molecule serves as the acceptor. This arrangement facilitates intramolecular charge transfer upon photoexcitation, a critical process in the functioning of photovoltaic and light-emitting devices. While specific studies on 3-chloro-6-nitro-9H-carbazole as an electron-donating material in D-A architectures are not extensively documented, the presence of the electron-withdrawing nitro and chloro groups would influence its donor strength. These substituents lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tuning of frontier molecular orbital energies is a key strategy in designing efficient D-A materials. For instance, in OLEDs, carbazole-based materials are utilized as hole-transporting materials. researchgate.net The introduction of electron-withdrawing groups can affect the HOMO and LUMO energy levels, which in turn influences charge injection and transport properties. researchgate.net
Strategies for Improving Power Conversion Efficiencies
In the context of organic solar cells, the power conversion efficiency (PCE) is a crucial metric. The design of the donor and acceptor materials plays a pivotal role in determining the PCE. Key parameters that influence PCE include the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The energy levels of the donor and acceptor materials are critical in maximizing these parameters.
For carbazole-based donor materials, several strategies are employed to enhance PCE. One approach is to modify the carbazole core with various substituents to tune its electronic properties. While direct data for this compound in photovoltaic devices is limited, studies on related carbazole derivatives offer insights. For instance, the substitution pattern on the carbazole ring significantly impacts photovoltaic performance. Derivatives with substituents at the 2 and 7 positions have shown to enhance the planarity of the carbazole core, which improves π-π stacking and charge mobility, leading to higher PCEs compared to 3,6-substituted analogs in some cases.
Another strategy involves the development of carbazole-based polymers. Polycarbazoles and their derivatives are known for their good electro- and photoactive properties, stemming from their high hole transporting mobility and strong UV absorption. mdpi.com Blending these polymers with fullerene derivatives is a common approach in the fabrication of bulk-heterojunction solar cells. The PCE of such devices can be optimized by adjusting the blend morphology and the energy level alignment between the polymer and the fullerene. While not specifically documented for polymers of this compound, the introduction of electron-withdrawing groups like nitro and cyano groups into the carbazole backbone is a known strategy to increase the oxidation potential, which can be beneficial in certain device architectures. mdpi.com
Supramolecular Chemistry and Anion Recognition
The field of supramolecular chemistry involves the study of non-covalent interactions between molecules. An important application within this field is the design of synthetic receptors for the selective recognition of ions, including anions. Anions play crucial roles in biological and environmental systems, making the development of effective anion sensors a significant area of research.
Design of Carbazole-Based Anion Receptors
The carbazole scaffold is an attractive platform for the design of anion receptors. It possesses several key features: a rigid and planar structure, a hydrogen bond-donating N-H group, and chromophoric/fluorophoric properties that allow for optical sensing. mdpi.comchemrxiv.org The N-H proton of the carbazole ring can participate in hydrogen bonding with anions. Furthermore, the carbazole framework can be functionalized with additional hydrogen bond donors, such as amides or ureas, to enhance anion binding affinity and selectivity.
The introduction of electron-withdrawing substituents onto the carbazole ring is a critical strategy in the design of potent anion receptors. These groups increase the acidity of the N-H proton and any other appended hydrogen bond donors, thereby strengthening their interaction with anions. Research on 1,8-diaminocarbazole derivatives has shown that substituting the 3 and 6 positions with electron-withdrawing groups like chloro or nitro groups significantly enhances anion affinity. mdpi.comchemrxiv.org While this compound itself has not been extensively studied as an anion receptor, the principles derived from closely related structures are highly relevant. A receptor based on a 3,6-dichlorocarbazole (B1220011) core, for instance, has been synthesized and its anion binding properties investigated. researchgate.net
Investigation of Selective Anion Binding
The selectivity of an anion receptor for a particular anion over others is a key performance indicator. This selectivity is governed by factors such as the geometry of the binding pocket and the strength of the interactions. In the case of carbazole-based receptors, the rigid framework helps in pre-organizing the binding sites for effective interaction with the target anion.
Studies on 3,6-disubstituted 1,8-diamidocarbazole receptors have provided valuable data on selective anion binding. The binding affinities of these receptors for various anions, such as chloride (Cl⁻), bromide (Br⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻), have been determined using techniques like ¹H NMR titration. The results indicate that increasing the electron-withdrawing nature of the substituents at the 3 and 6 positions leads to stronger anion binding. For example, the association constants (Ka) for chloride binding in DMSO-d₆/0.5% H₂O were found to increase in the order of unsubstituted < 3,6-dichloro < 3,6-dicyano < 3,6-dinitro. mdpi.com This trend highlights the potential of this compound as a component in a highly effective anion receptor, likely exhibiting binding affinities between those of the dichloro and dinitro analogues.
Table 1: Association Constants (Ka / M⁻¹) for 1:1 Complexation of 3,6-Disubstituted 1,8-bis(pivalamido)carbazoles with Tetrabutylammonium Salts in DMSO-d₆/0.5% H₂O at 298 K
| Substituent (X) | Cl⁻ | Br⁻ | AcO⁻ | H₂PO₄⁻ |
| H | 110 | <10 | 2,700 | 1,200 |
| Cl | 250 | 20 | 11,000 | 4,400 |
| CN | 1,000 | 50 | >10⁵ | >10⁵ |
| NO₂ | 1,500 | 100 | >10⁵ | >10⁵ |
Data sourced from studies on analogous 1,8-diamido-3,6-disubstituted carbazole systems for illustrative purposes. mdpi.com
Photorefractive Materials and Sensors
Photorefractive materials are materials that exhibit a reversible change in their refractive index upon exposure to non-uniform illumination. This effect arises from the photogeneration of charge carriers, their transport, and subsequent trapping, which creates an internal electric field that modulates the refractive index via the electro-optic effect. These materials have applications in holographic data storage, optical image processing, and real-time optical sensing.
Carbazole-containing polymers have been extensively investigated for photorefractive applications. The carbazole moiety provides the necessary charge-transporting properties. To create a photorefractive material, the carbazole-containing polymer is typically doped with a photosensitizer to generate charge carriers upon illumination, and a nonlinear optical (NLO) chromophore that provides the electro-optic response. In some cases, a plasticizer is added to lower the glass transition temperature (Tg) of the polymer, which enhances the orientational mobility of the NLO chromophore in the electric field.
Bifunctional polymers, where the charge-transporting moiety and the NLO chromophore are covalently attached to the same polymer backbone, offer advantages in terms of stability and preventing phase separation. Carbazole derivatives are often used as the charge-transporting component in such bifunctional polymers. researchgate.net While there are no specific reports on the use of this compound in photorefractive materials, its structure possesses features that are relevant to this application. The carbazole unit can serve as the charge transporter, and the nitro group, being a strong electron-withdrawing group, is a common component of NLO chromophores. Therefore, it is conceivable that a polymer incorporating this compound could exhibit photorefractive properties. For instance, a bifunctional polymer containing a carbazolyl moiety and an azo-derivative as the NLO chromophore has been shown to exhibit photorefractivity. researchgate.net
Polymeric Energy Storage Materials
The growing demand for efficient energy storage systems has spurred research into new electrode materials for devices like supercapacitors and batteries. Conducting polymers are a promising class of materials for these applications due to their high charge storage capacity, fast charge-discharge kinetics, and mechanical flexibility.
Polycarbazoles are among the conducting polymers being explored for energy storage applications. mdpi.comresearchgate.net They possess good redox activity and environmental stability. mdpi.com The electrochemical properties of polycarbazoles can be tuned by modifying the carbazole monomer with different functional groups. This allows for the optimization of properties such as specific capacitance, energy density, and power density.
While polymers derived from this compound have not been specifically reported for energy storage applications, research on other carbazole-based polymers provides a framework for understanding their potential. For example, a covalent organic polymer containing carbazole units has been shown to exhibit high specific capacitance and excellent cycling stability when used as a supercapacitor electrode. mdpi.com The redox-active nature of the carbazole unit is key to its charge storage capability. The introduction of electron-withdrawing groups like the chloro and nitro groups in this compound would significantly alter the redox potential of the resulting polymer, which could be advantageous for developing high-voltage electrode materials. For instance, a polymer based on 9-vinyl-9H-carbazole-3,6-dicarbonitrile has been proposed as a high-potential redox polymer for Li-ion batteries. mdpi.com This suggests that polymers of this compound could also be of interest for high-energy-density storage applications.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for Site-Specific Functionalization
The synthesis of specifically substituted carbazoles like 3-chloro-6-nitro-9H-carbazole has traditionally relied on classical electrophilic substitution reactions, which can suffer from a lack of regioselectivity and require harsh conditions. Modern research is geared towards developing more elegant and efficient strategies for site-specific functionalization.
A major challenge in carbazole (B46965) chemistry is the selective functionalization at the less nucleophilic C1, C2, C4, and C8 positions, as electrophilic substitution typically favors the C3 and C6 positions. nih.gov To overcome this, transition-metal-catalyzed C-H bond activation has emerged as a powerful tool. nih.govchim.it These methods often employ a directing group, which is pre-installed on the carbazole nitrogen, to guide a metal catalyst (commonly palladium or rhodium) to a specific C-H bond. chim.it For instance, a pyridine (B92270) directing group can facilitate regioselective acylation or arylation at the C1 and C8 positions. nih.govacs.org A novel approach involves the use of a transient directing mediator, such as norbornene (NBE), in palladium-catalyzed reactions, which enables direct C-H alkylation and acylation of free NH-carbazoles without the need for a permanent directing group. tdl.org
Recent methodologies for constructing the carbazole core itself are also evolving. Transition-metal-free strategies, such as the condensation of 2-nitrochalcones with β-ketoesters, allow for the one-pot synthesis of highly functionalized carbazoles with diverse substitution patterns at all positions. rsc.org This particular method is notable for its in situ N-O bond cleavage under non-reductive conditions. rsc.org Additionally, allene (B1206475) chemistry has provided new transition-metal-catalyzed pathways where the electrophilic nature of the allene moiety complements the nucleophilic indole (B1671886) ring to build the carbazole skeleton under mild conditions. chim.it
These advanced synthetic tools are crucial for creating a wider array of derivatives starting from basic scaffolds like this compound, allowing for the precise installation of various functional groups to fine-tune the molecule's properties. tandfonline.com
Rational Design of Carbazole Derivatives with Tailored Biological Activities
Carbazole derivatives are well-established as possessing a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi-res.commdpi.com The specific substituents on the carbazole ring play a critical role in defining this activity, a concept central to structure-activity relationship (SAR) studies. echemcom.comresearchgate.net The presence of electron-withdrawing groups, such as the nitro group in this compound, and halogens like chlorine, can significantly influence the molecule's biological efficacy. echemcom.com For example, studies have shown that the position of a nitro group is crucial for cytotoxicity, with 2-nitrocarbazole showing different effects on cancer and normal cells compared to 3-nitrocarbazole.
The future of drug discovery with carbazoles lies in the rational design of derivatives for specific biological targets. This approach moves beyond broad screening to a more directed strategy, leveraging computational tools. pharmainfo.innih.gov Molecular docking, for instance, allows researchers to predict how a designed molecule will bind to the active site of a specific protein, such as an enzyme or receptor. nih.govnih.gov By understanding these interactions at a molecular level, chemists can design and synthesize novel carbazole derivatives with enhanced potency and selectivity. For example, based on a pharmacophore model for α1-adrenoceptor antagonists, novel carbazole-arylpiperazine derivatives were designed and synthesized, leading to compounds with high selectivity for specific receptor subtypes. nih.gov SAR analyses have demonstrated that factors like the type of substituent on a linked heterocycle or the position of substitution on the carbazole core are critical for promoting cytotoxic or antimicrobial activity. researchgate.netnih.gov
This rational design process is essential for translating the general biological potential of the carbazole class into targeted therapeutic agents.
Advanced Materials Engineering: From Molecular Structure to Device Performance
The unique electronic and photophysical properties of carbazoles make them exemplary candidates for advanced materials, particularly in organic electronics. bohrium.commdpi.com They are widely used as building blocks for materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). bohrium.commdpi.com The core research direction in this field is to establish clear structure-property relationships, enabling the engineering of materials with optimized performance by precisely tuning their molecular structure. bohrium.comacs.org
For OLEDs, carbazole derivatives are versatile, serving as fluorescent emitters, host materials for phosphorescent or TADF emitters, and charge-transporting layers. rsc.orgrsc.org The performance of these devices is directly linked to the molecular architecture. For instance, creating a donor-acceptor (D-A) structure within the molecule is a common strategy. In a molecule like this compound, the carbazole ring acts as an electron donor, while the nitro group is a strong electron acceptor. This intramolecular charge transfer character influences the HOMO/LUMO energy levels, which in turn determines the emission color and charge injection/transport properties of the material. bohrium.com
Fusing the carbazole unit with other aromatic rings to create more rigid, planar structures is another key strategy. rsc.org This increased rigidity can suppress non-radiative decay processes, leading to higher photoluminescence quantum yields (PLQYs). rsc.org Conversely, creating highly twisted structures can suppress intermolecular interactions and aggregation, which is beneficial for maintaining high emission efficiency in the solid state. rsc.org The strategic placement of substituents, such as the chloro and nitro groups, further modulates these properties. For example, incorporating cyano groups, another electron-withdrawing substituent, can enhance charge transfer characteristics, which is crucial for developing deep-blue emitters for high-performance OLEDs. bohrium.com
The table below summarizes how structural modifications on the carbazole core can be engineered to affect key properties for OLED applications.
| Structural Modification | Target Property | Desired Outcome in OLEDs |
| Introduce Donor/Acceptor Groups | HOMO/LUMO Energy Levels | Tunable emission color (from blue to red) |
| Increase Structural Rigidity (Fused Rings) | Photoluminescence Quantum Yield (PLQY) | Reduced non-radiative decay, higher efficiency |
| Introduce Bulky/Twisted Groups | Solid-State Emission | Suppressed aggregation, reduced efficiency roll-off |
| Protect C3/C6 Positions | Electrochemical Stability | Increased device lifetime and operational stability |
This table provides illustrative examples of molecular engineering strategies for carbazole-based OLED materials.
Integration of Computational and Experimental Approaches in Drug Discovery and Material Science
The synergy between computational modeling and experimental synthesis is accelerating the development of new carbazole-based compounds. um.edu.myresearchgate.net Theoretical calculations, particularly those using Density Functional Theory (DFT), have become indispensable for predicting molecular properties before undertaking complex and resource-intensive synthesis. researchgate.netrsc.org
In material science, DFT methods are used to calculate the HOMO and LUMO energy levels of designed carbazole derivatives. These calculations help predict the color of light a molecule will emit and its suitability as a charge-transporting or host material in an OLED, guiding experimental efforts toward the most promising candidates. bohrium.comum.edu.my Computational studies can also refine and correct experimental data, as has been shown in the study of the nonlinear optical (NLO) properties of certain carbazole derivatives. researchgate.net
In drug discovery, computational approaches are equally transformative. Molecular docking simulations predict the binding affinity and orientation of a potential drug molecule within the active site of a target protein. pharmainfo.innih.gov This in silico screening allows researchers to prioritize which derivatives to synthesize and test, saving time and resources. pharmainfo.in Furthermore, computational tools like Molinspiration and admetSAR are used to predict physicochemical properties, drug-likeness (e.g., adherence to Lipinski's Rule of Five), and potential toxicity profiles of designed molecules before they are ever made in a lab. pharmainfo.in This integrated approach, where computational predictions guide experimental work and experimental results provide feedback for refining computational models, creates a powerful cycle of innovation for developing both new medicines and advanced materials from carbazole scaffolds.
Exploration of Multitargeting Agents and Multifunctional Materials
A significant future direction in both medicine and materials science is the development of single chemical entities that can perform multiple roles. This concept is being actively explored with carbazole derivatives.
In medicinal chemistry, the focus is shifting towards multitargeting agents—single molecules designed to interact with multiple biological targets implicated in a complex disease. mdpi.com Given that carbazoles exhibit a wide range of biological activities, such as anti-inflammatory and anticancer effects, it is plausible to design derivatives that can modulate multiple pathways simultaneously. mdpi.commdpi.com This could lead to more effective treatments for complex diseases like cancer, where multiple signaling pathways are often dysregulated.
In materials science, the quest is for multifunctional materials. For example, in OLED technology, a single carbazole derivative can be designed to function as both the emissive material and the host material, simplifying device architecture and potentially improving performance. uran.ua Researchers are also developing carbazole derivatives that exhibit both thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIEE), properties that both contribute to high emission efficiency in solid-state devices. scienceopen.com Another area of exploration is in "theranostics," where a molecule can be used for both therapy and diagnosis. A fluorescent carbazole derivative, for instance, could be designed to selectively accumulate in cancer cells (therapeutic action) while its fluorescence allows for imaging and diagnosis. researchgate.net The development of these multifunctional and multitargeting compounds represents a sophisticated evolution in the application of carbazole chemistry.
Sustainability and Scalability in Carbazole Synthesis and Application
As the applications of carbazole derivatives expand, so does the need for their synthesis to be sustainable, environmentally friendly, and scalable. researchgate.net Traditional synthetic methods often rely on harsh conditions, stoichiometric reagents, and hazardous solvents, which are not aligned with the principles of green chemistry. researchgate.netrsc.org
Current research is actively addressing these challenges. One approach is the development of syntheses that use more environmentally benign and abundant catalysts, such as iron-based photocatalysts, as an alternative to expensive and toxic heavy metals like palladium. nih.govresearchgate.net The use of visible light as a renewable energy source to drive chemical reactions is another key area of green chemistry being applied to carbazole synthesis. researchgate.netd-nb.info
Efficiency and waste reduction are also paramount. Microwave-assisted synthesis has been shown to drastically reduce reaction times for preparing carbazoles. organic-chemistry.org The development of heterogeneous, recoverable catalysts, such as palladium nanocatalysts on a biochar support, allows the catalyst to be easily removed and reused for multiple cycles, reducing waste and cost. organic-chemistry.org Furthermore, researchers are designing one-pot reactions where multiple synthetic steps occur in the same vessel, avoiding timely and wasteful workup and purification steps between each step. rsc.orgrsc.org
Finally, scalability is crucial for any practical application. New synthetic protocols are being explicitly tested for their ability to be scaled up from milligram to gram quantities, demonstrating their potential for industrial viability. nih.govorganic-chemistry.org The use of starting materials derived from renewable resources, such as lignin, to produce functional carbazoles is another cutting-edge approach that points towards a truly sustainable future for these valuable compounds. rsc.orgrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
